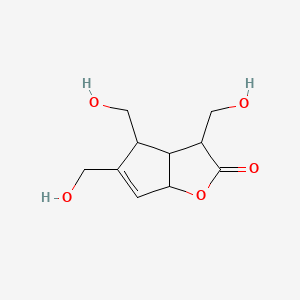
Morindacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morindacin is an iridoid compound isolated from the fruits of Morinda citrifolia, commonly known as noni. This plant, belonging to the Rubiaceae family, is widely distributed in tropical regions and has been traditionally used for its medicinal properties. This compound is one of the many bioactive compounds found in noni, contributing to its therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Morindacin can be isolated from the fruits of Morinda citrifolia through a series of extraction and purification steps. The process typically involves:
Extraction: The fruits are first dried and then subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is then purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from noni fruits. The process is optimized to maximize yield and purity, often employing advanced extraction techniques such as supercritical fluid extraction and microwave-assisted extraction. These methods enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Morindacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or modified biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Morindacin and its derivatives are used as starting materials for the synthesis of novel compounds with potential therapeutic applications.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: this compound has shown promise in the treatment of conditions such as diabetes, hypertension, and cancer. Its ability to modulate various biological pathways is being explored for drug development.
Mecanismo De Acción
Morindacin exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: This compound induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparación Con Compuestos Similares
Morindacin is unique among iridoids due to its specific structure and biological activities. Similar compounds include:
Asperuloside: Another iridoid found in noni, known for its anti-inflammatory and anticancer properties.
Deacetylasperulosidic Acid: Exhibits antioxidant and anti-inflammatory activities similar to this compound.
Citrifolinin B: An iridoid with significant antioxidant properties.
This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3,4,5-tris(hydroxymethyl)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c11-2-5-1-8-9(6(5)3-12)7(4-13)10(14)15-8/h1,6-9,11-13H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUZVDVFZGJOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C2C1OC(=O)C2CO)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
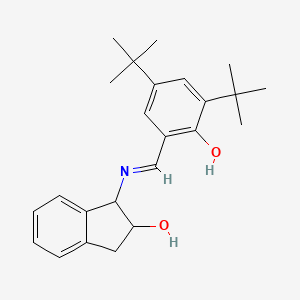

![Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B15125118.png)
![S-[2-(N7-guanyl)ethyl]GSH](/img/structure/B15125122.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-methylidenepyridin-4-one](/img/structure/B15125126.png)
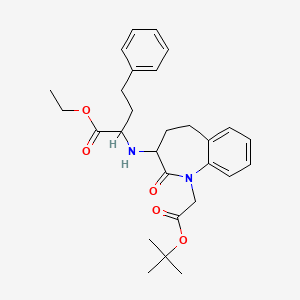
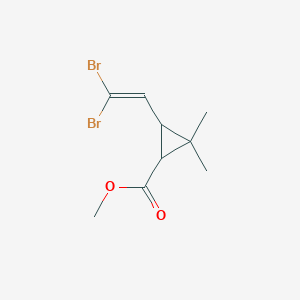

![4-Cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15125166.png)
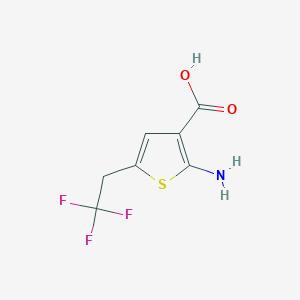
![6-(Hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B15125178.png)
![Acetonitrile, [bis(phenylmethyl)amino]-](/img/structure/B15125180.png)
amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B15125183.png)
![[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15125189.png)
